1-Cyclobutylbut-3-yn-2-amine hydrochloride

Salt selection Solid-state stability Chemical procurement

Inconsistent building block sourcing often leads to failed amide couplings and irreproducible click-chemistry conjugations due to variable hygroscopicity and purity. This compound directly solves that with a stable hydrochloride salt form (MW 159.66) designed for accurate automated dispensing. ● Dual amine/alkyne functionality enables rapid parallel library synthesis via amide coupling followed by CuAAC triazole formation. ● sp³ carbon fraction of 0.75 and CLogP of 1.78 satisfy fragment library 'rule of three' criteria, predicting superior aqueous solubility over its 2-cyclobutyl regioisomer. ● Supplied at ≥95% purity as a racemate with multi-gram availability and refrigerated (+4°C) storage for long-term stability.

Molecular Formula C8H14ClN
Molecular Weight 159.66
CAS No. 2241144-78-3
Cat. No. B2988181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutylbut-3-yn-2-amine hydrochloride
CAS2241144-78-3
Molecular FormulaC8H14ClN
Molecular Weight159.66
Structural Identifiers
SMILESC#CC(CC1CCC1)N.Cl
InChIInChI=1S/C8H13N.ClH/c1-2-8(9)6-7-4-3-5-7;/h1,7-8H,3-6,9H2;1H
InChIKeyAQLCFCVCIDYTCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclobutylbut-3-yn-2-amine Hydrochloride: Chemical Identity & Procurement


1-Cyclobutylbut-3-yn-2-amine hydrochloride (CAS 2241144-78-3) is a small-molecule building block supplied primarily as a racemic hydrochloride salt. It belongs to the class of aliphatic primary amines bearing a terminal alkyne and a cyclobutyl substituent . The compound is cataloged by chemical suppliers as a versatile scaffold for medicinal chemistry and organic synthesis, with a typical specification of minimum 95% purity and a molecular weight of 159.66 g/mol (free base MW 123.20 g/mol) . Its computed physicochemical properties—including a CLogP of 1.78 and an sp³ carbon fraction of 0.75—place it in a property space distinct from both smaller propargylamine fragments and larger cycloalkyl-alkyne amines, making it a candidate for fragment-based or diversity-oriented synthesis libraries where balanced lipophilicity and three-dimensional character are desirable [1].

1-Cyclobutylbut-3-yn-2-amine Hydrochloride: Substitution Risks & Analogs


Interchanging 1-cyclobutylbut-3-yn-2-amine hydrochloride with near analogs such as its regioisomer (2-cyclobutylbut-3-yn-2-amine) or smaller cycloalkyl congeners (e.g., 1-cyclopropylbut-3-yn-2-amine) is scientifically precarious because the position of the amine relative to the cyclobutyl ring dictates the steric environment and hydrogen-bonding geometry of any derived amide, sulfonamide, or urea library compound . Even subtle differences in the cycloalkyl ring size alter the spatial presentation of the terminal alkyne handle, which is critical for downstream click-chemistry conjugations or scaffold rigidification strategies . The hydrochloride salt form further distinguishes this compound from its free-base counterpart (CAS 1690580-95-0) in terms of shelf stability, hygroscopicity, and direct usability in aqueous or polar organic reaction media without the need for in situ protonation . The quantitative evidence below demonstrates that these differences are measurable and consequential for reproducible synthesis.

1-Cyclobutylbut-3-yn-2-amine Hydrochloride: Quantitative Differentiation Evidence


Salt vs. Free Base: Stability and Handling Advantage

The hydrochloride salt form (CAS 2241144-78-3) provides a defined stoichiometry and crystalline solid handling profile that is absent in the free-base amine (CAS 1690580-95-0), which is typically an oil or low-melting solid . Vendor specifications confirm that the hydrochloride is supplied as a powder with a recommended storage temperature of +4 °C, whereas the free base requires storage under inert atmosphere to prevent oxidation and carbonate formation . This difference directly influences weighing accuracy, long-term storage stability, and reproducibility in parallel synthesis workflows.

Salt selection Solid-state stability Chemical procurement

Lipophilicity (CLogP) vs. 2-Cyclobutyl Regioisomer

The 1-cyclobutyl isomer exhibits a computed CLogP of 1.78, which is lower than the 2-cyclobutyl regioisomer (estimated CLogP ~2.1–2.3 based on the geminal disubstitution pattern increasing hydrophobic surface area) . This difference arises because the 1-substituted isomer presents the polar primary amine in a sterically less shielded environment, increasing aqueous solubility and reducing logP relative to the 2-substituted analog where the amine is flanked by both a methyl and a cyclobutyl group .

Lipophilicity Drug-likeness Library design

Cyclobutyl Ring Conformation vs. Cyclopropyl Analog

The cyclobutyl ring adopts a puckered conformation with a dihedral angle of approximately 25–30°, projecting the amine and alkyne vectors at a distinctly different angle compared to the planar cyclopropyl analog (1-cyclopropylbut-3-yn-2-amine) . Enamine's product classification places this compound in 'Primary Amines-based Scaffolds', highlighting its utility as a three-dimensional building block with increased sp³ character (sp³ fraction = 0.75) versus the cyclopropyl analog (sp³ fraction ≈ 0.71 for C₇H₁₁N) [1]. This difference in ring size and conformational flexibility affects the exit vector angles in library synthesis.

Molecular geometry Scaffold diversity Structure-activity relationship

Dual Reactive Handles: Amine and Alkyne vs. N-Alkylated Analogs

This compound provides orthogonal reactivity: a primary amine for amide coupling, reductive amination, or sulfonylation, and a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) . N-methyl or N,N-dimethyl analogs (e.g., N-methyl-1-cyclobutylbut-3-yn-2-amine) sacrifice the primary amine handle, limiting diversification options. The Enamine catalog explicitly categorizes this compound under both 'Terminal Acetylenes' and 'Aliphatic primary amines', confirming the simultaneous availability of both reactive groups in a single building block .

Click chemistry Parallel synthesis Scaffold diversification

1-Cyclobutylbut-3-yn-2-amine Hydrochloride: Application Scenarios


Diversity-Oriented Synthesis (DOS)

The dual primary amine and terminal alkyne functionality enables rapid generation of structurally diverse compounds via parallel amide coupling followed by CuAAC triazole formation. The solid hydrochloride salt form ensures accurate dispensing in automated liquid handlers, reducing weighing errors and improving library reproducibility .

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 159.66 (salt), CLogP of 1.78, and a three-dimensional cyclobutyl core, this compound satisfies the 'rule of three' criteria for fragment libraries. Its lower lipophilicity relative to the 2-cyclobutyl regioisomer (~ΔCLogP 0.3–0.5) predicts superior aqueous solubility, a key parameter for fragment screening at high concentrations .

Covalent Inhibitor Warhead Synthesis

The terminal alkyne can serve as a minimalist warhead or as a conjugation point for attaching electrophilic traps. The primary amine allows direct incorporation into peptide-like backbones, while the cyclobutyl group provides conformational constraint that may pre-organize the inhibitor for target binding .

Agrochemical & Material Science

Beyond medicinal chemistry, the combination of a strained cyclobutane and a reactive alkyne makes this scaffold valuable for synthesizing novel polymers or crop protection agents where spatial rigidity and clickable handles are required. The 95% purity specification and multi-gram availability from Enamine support pilot-scale process development .

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